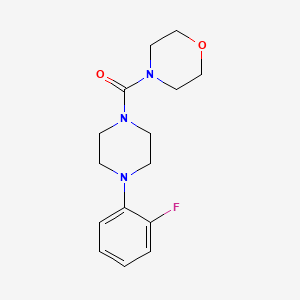

4-(2-Fluorophenyl)piperazinyl morpholin-4-yl ketone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“4-(2-Fluorophenyl)piperazinyl morpholin-4-yl ketone” is a chemical compound . Unfortunately, there is limited information available about this compound in the public domain.

Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(2-Fluorophenyl)piperazinyl morpholin-4-yl ketone” such as melting point, boiling point, density, molecular formula, molecular weight, and toxicity information can be found on chemical databases .Scientific Research Applications

Inhibition of Equilibrative Nucleoside Transporters (ENTs)

4-(2-Fluorophenyl)piperazinyl morpholin-4-yl ketone: has been studied for its role as an inhibitor of ENTs, which are integral in nucleotide synthesis, adenosine function regulation, and chemotherapy . ENT inhibitors are predominantly selective towards ENT1, but this compound shows a higher selectivity for ENT2, which could lead to the development of more targeted therapies .

Structure-Activity Relationship (SAR) Studies

The compound serves as a base molecule for SAR studies to understand the molecular interactions and modifications that affect biological activity. This is crucial for designing new drugs with improved efficacy and reduced side effects .

Molecular Docking Analysis

Molecular docking studies have utilized this compound to predict the interaction and affinity towards ENTs. Such analyses are fundamental in drug design and help in predicting the behavior of drug candidates before synthesizing and testing them .

Drug Development

This compound’s role in drug development is significant due to its potential as a lead compound. Its ability to inhibit ENTs selectively can be harnessed to develop new therapeutic agents, especially in the realm of cancer treatment where nucleoside transporters play a key role .

Pharmacological Research

In pharmacology, the compound’s effects on cell viability, protein expression, and internalization of ENTs are of interest. It does not affect cell viability or protein expression, which is advantageous for a drug candidate .

Molecular Biology Studies

In molecular biology, such compounds are used to study the effects on genetic material and the expression of genes, particularly in the context of cancer research where ENTs are involved in the proliferation of cancer cells .

Mechanism of Action

Target of Action

The primary targets of 4-(2-Fluorophenyl)piperazinyl morpholin-4-yl ketone are the Equilibrative Nucleoside Transporters (ENTs) . ENTs play a vital role in nucleotide synthesis and regulation of adenosine function .

Mode of Action

This compound is a novel inhibitor of ENTs, showing more selectivity towards ENT2 than ENT1 . The inhibitory effect of this compound on ENTs is irreversible and non-competitive .

Biochemical Pathways

The compound’s interaction with ENTs affects the uptake of nucleosides, which are crucial for nucleotide synthesis . By inhibiting ENTs, this compound can potentially disrupt nucleotide synthesis and adenosine function .

Result of Action

The compound’s action results in reduced uptake of nucleosides, affecting nucleotide synthesis and adenosine function .

properties

IUPAC Name |

[4-(2-fluorophenyl)piperazin-1-yl]-morpholin-4-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20FN3O2/c16-13-3-1-2-4-14(13)17-5-7-18(8-6-17)15(20)19-9-11-21-12-10-19/h1-4H,5-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSZBYGWZGVPCMU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2F)C(=O)N3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20FN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[Benzyl(oxolan-3-yl)amino]ethanesulfonyl fluoride](/img/structure/B2848925.png)

![6-Cyclopropyl-2-[1-(2-phenylbutanoyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2848930.png)

![N-(3-chloro-2-methylphenyl)-2-((8-ethyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2848932.png)

![8-[2-Nitro-4-(trifluoromethyl)phenoxy]quinoline](/img/structure/B2848933.png)

![N-(2-ethylphenyl)-2-{[5-(3-methylphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2848937.png)

![1-(1,3-benzodioxol-5-ylmethyl)-4-[(2Z)-3-thien-2-ylprop-2-enoyl]piperazine](/img/structure/B2848940.png)